N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
Brand Name:
Vulcanchem
CAS No.:
16108-98-8
VCID:
VC21050427
InChI:
InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53)
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C49H82N2O2
Molecular Weight:
731.2 g/mol
N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
CAS No.: 16108-98-8
Cat. No.: VC21050427
Molecular Formula: C49H82N2O2
Molecular Weight: 731.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16108-98-8 |
|---|---|
| Molecular Formula | C49H82N2O2 |
| Molecular Weight | 731.2 g/mol |
| IUPAC Name | N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide |
| Standard InChI | InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53) |
| Standard InChI Key | ALQJVDUHVONSKS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator